molecular formula C17H17N3O2 B3006320 N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide CAS No. 1226439-97-9

N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B3006320
CAS No.: 1226439-97-9
M. Wt: 295.342
InChI Key: HJJAMYQHDGTPGS-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
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Scientific Research Applications

Modulation of Gene Expression

Pyrrole-imidazole (Py-Im) polyamides, closely related to the compound , have been studied for their ability to disrupt protein-DNA interactions and modulate gene expression in living cells. These compounds demonstrate the potential to control cellular uptake and nuclear localization, enhancing their biological activity significantly. This property is crucial for their application as molecular probes or therapeutic agents, suggesting that similar compounds could be developed for targeted gene modulation applications (Meier et al., 2012).

Development of New Materials

Compounds such as N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, which share a similar structural motif with N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide, have been utilized as ligands in the development of bimetallic composite catalysts. These catalysts exhibit high activity in Suzuki reactions in aqueous media, highlighting the potential of such compounds in the synthesis of new materials and chemicals (Bumagin et al., 2019).

Catalysis

Further research into the synthesis and application of related compounds has revealed their potential in catalysis. For instance, derivatives of pyrazole and isoxazole have been synthesized and shown to possess interesting bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. The efficient and rapid synthesis of these compounds, facilitated by microwave-assisted methods, opens up new pathways for the development of catalysts and bioactive molecules (Hu et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide” is not available, compounds containing pyrrole have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. While specific safety data for “N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide” is not available, safety data sheets for similar compounds suggest that they should be handled with care and appropriate personal protective equipment should be used .

Future Directions

The future directions in the study of compounds like “N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide” could involve further exploration of their biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-phenyl-N-(3-pyrrol-1-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-17(18-9-6-12-20-10-4-5-11-20)15-13-16(22-19-15)14-7-2-1-3-8-14/h1-5,7-8,10-11,13H,6,9,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJAMYQHDGTPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.